![molecular formula C9H16N2O2 B14869641 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
化学反応の分析
Types of Reactions
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen and oxygen atoms in the ring system allows for hydrogen bonding and other interactions that can influence biological pathways.
類似化合物との比較
Similar Compounds
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one: Similar structure but with a methyl group instead of an ethyl group.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.
Uniqueness
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides distinct steric and electronic properties compared to similar compounds, potentially leading to different interactions and applications.
特性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
9-ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-11-5-6-13-9(8(11)12)3-4-10-7-9/h10H,2-7H2,1H3 |
InChIキー |
IQJZEBAPNCFVJA-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOC2(C1=O)CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
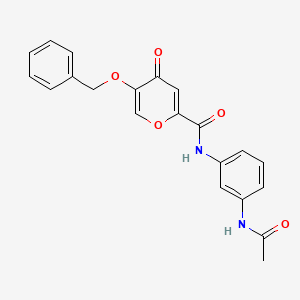
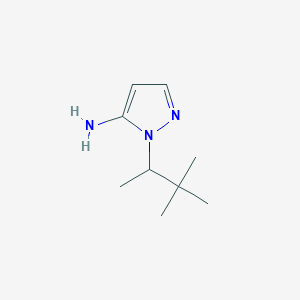

![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)

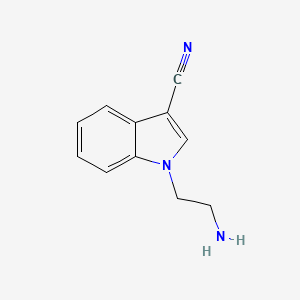
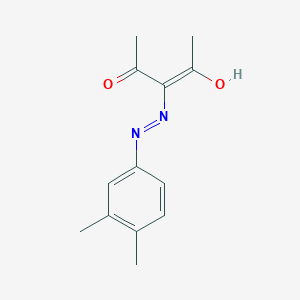
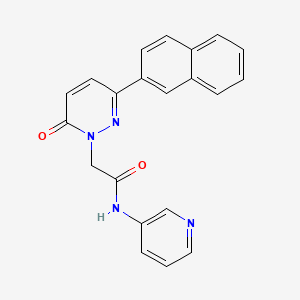
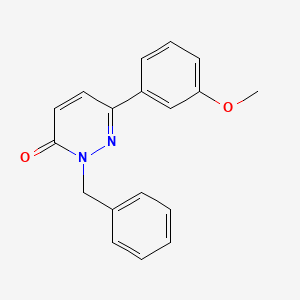
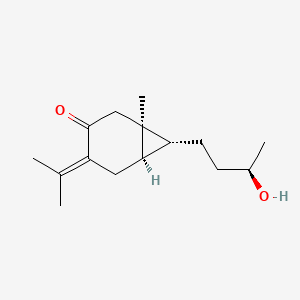
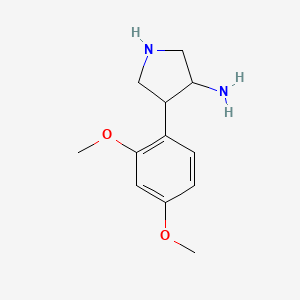
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
